
3-Chloro-4,5,6-trifluoropyridazine
Overview
Description
3-Chloro-4,5,6-trifluoropyridazine: is a heterocyclic compound with the molecular formula C4ClF3N2 . It is a derivative of pyridazine, characterized by the presence of chlorine and three fluorine atoms at the 3rd, 4th, 5th, and 6th positions of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5,6-trifluoropyridazine typically involves the fluorination of chloropyridazine derivatives. One common method includes the nucleophilic substitution of chlorine atoms in chloropyridazine with fluorine atoms using potassium fluoride (KF) under specific reaction conditions . Another approach involves the stepwise vapor-phase chlorination followed by fluorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced fluorinating agents and controlled reaction environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5,6-trifluoropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF), amines, thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CClFN
- Molecular Weight : 199.53 g/mol
- Structure : The compound features a pyridazine ring with three fluorine atoms and one chlorine atom, contributing to its distinct reactivity and stability.
Chemistry
3-Chloro-4,5,6-trifluoropyridazine serves as a crucial building block in the synthesis of various fluorinated compounds. Its unique halogenated structure allows for regioselective reactions that are essential in materials science and catalysis. For instance, the compound can participate in nucleophilic aromatic substitution reactions, leading to the formation of diverse derivatives with potential applications in drug development and agrochemicals .
Biology
In biological research, this compound is utilized in the development of fluorinated biomolecules. The incorporation of fluorine enhances the biological activity and metabolic stability of these molecules, making them valuable for studying biological processes and drug interactions.
Medicine
The compound is particularly noteworthy in medicinal chemistry due to its role as an intermediate in synthesizing pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation. Preliminary studies indicate that this compound may have antimicrobial and anticancer properties .
Agrochemicals
This compound is used in the formulation of agrochemicals like pesticides and herbicides. Its fluorinated structure contributes to the efficacy and stability of active ingredients in agricultural products .
The biological activity of this compound has been documented across several studies:
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Exhibits activity against specific bacterial strains | |
Anticancer | Inhibits cell proliferation in cancer cell lines | |
Anti-inflammatory | Potential modulation of inflammatory responses |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results showed a significant reduction in cell viability at higher concentrations, indicating potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research into structure-activity relationships (SAR) revealed that derivatives similar to this compound exhibited promising anti-inflammatory properties comparable to established drugs like indomethacin. This suggests its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6-trifluoropyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, in pharmaceutical applications, it may inhibit or activate enzymes involved in disease processes .
Comparison with Similar Compounds
- 3-Chloro-2,5,6-trifluoropyridine
- 3-Chloro-4,5-difluoropyridazine
- 4-Chloro-5,6-difluoropyridazine
Comparison: Compared to its similar compounds, 3-Chloro-4,5,6-trifluoropyridazine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridazine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-chloro-4,5,6-trifluoropyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF3N2/c5-3-1(6)2(7)4(8)10-9-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGXHCMGDEAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516866 | |
Record name | 3-Chloro-4,5,6-trifluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88692-18-6 | |
Record name | 3-Chloro-4,5,6-trifluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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